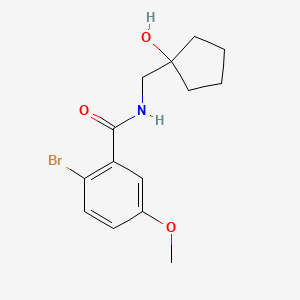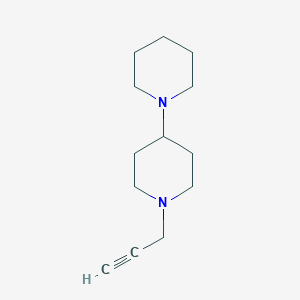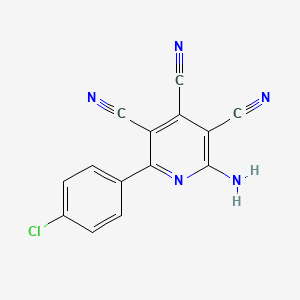
2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile is a useful research compound. Its molecular formula is C14H6ClN5 and its molecular weight is 279.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal-Ligand Cooperation and CO2 Binding
Rhenium(I) triscarbonyl compounds, incorporating ligands similar in structure to 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile, demonstrate metal-ligand cooperation that triggers reversible CO2 binding via a dearomatization/rearomatization reaction sequence. This process highlights the potential of such structures in carbon capture and sequestration technologies (Stichauer et al., 2017).
Photoredox Catalysis in Bond Formation
The use of redox-activated primary amine derivatives, resembling the core structure of this compound, facilitates metal-free photoredox catalysis for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation. This method showcases broad substrate scope, high chemoselectivity, and mild conditions, emphasizing its utility in organic synthesis and material science (Ociepa et al., 2018).
Electrophile and Nucleophile Synthesis
Alpha-nitro ketone, sharing functional similarity with the compound of interest, serves both as an electrophile and nucleophile in the synthesis of novel compounds aimed at probing Drosophila nicotinic receptor interaction. This application underscores the compound's potential in developing tools for neurological research (Zhang, Tomizawa, & Casida, 2004).
Synthesis of Heavily Substituted 2-Aminopyridines
The compound's core structure is foundational in synthesizing heavily substituted 2-aminopyridines, which have applications ranging from materials science to pharmaceutical development. These compounds are crucial in creating diverse molecular architectures (Teague, 2008).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have shown anticancer properties . These compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile are not fully characterized. Related compounds have shown to interact with multiple receptors, suggesting that this compound may also interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The specific cellular effects of this compound are not well-documented. Related compounds have shown significant anti-inflammatory activity , suggesting that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Related compounds have shown to inhibit Aurora kinase A , suggesting that this compound may also exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Related compounds have shown significant analgesic activity , suggesting that this compound may also exhibit dosage-dependent effects.
Propiedades
IUPAC Name |
2-amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClN5/c15-9-3-1-8(2-4-9)13-11(6-17)10(5-16)12(7-18)14(19)20-13/h1-4H,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDQAMATHPVKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2C#N)C#N)C#N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2793805.png)

![2-chloro-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-4-carboxamide](/img/structure/B2793808.png)
![2-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2793809.png)
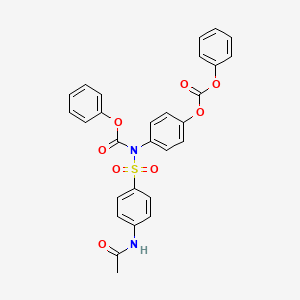
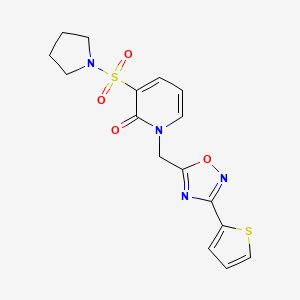
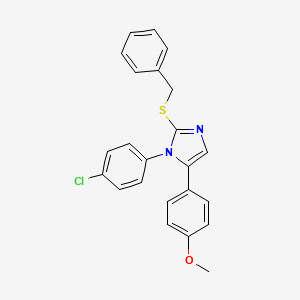

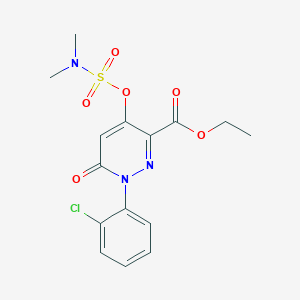
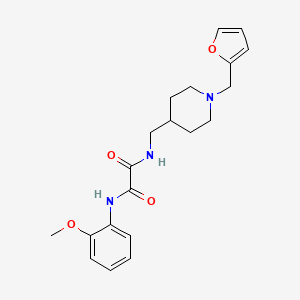
![5-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2793821.png)
![N-[(4-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2793823.png)
